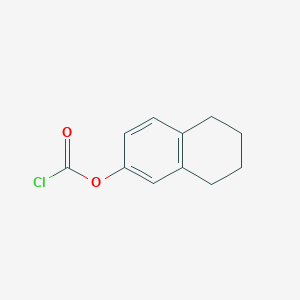
2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride
Overview
Description
2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl2FO2S . It has a molecular weight of 243.08 g/mol.
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride consists of a benzene ring substituted with chlorine, fluorine, and a methyl group. Additionally, it has a sulfonyl chloride group attached to the benzene ring .Scientific Research Applications
Novel Synthesis Techniques
A study by Xiao-hua Du et al. (2005) describes a novel synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which serves as a key intermediate in the preparation of certain pesticides. This research demonstrates the utility of the compound in synthesizing other complex molecules, highlighting an approach to achieve high yields through alternative synthetic routes when traditional materials are expensive or challenging to prepare (Xiao-hua Du et al., 2005).
Synthetic Utility in Organic Chemistry
The synthesis of isomeric fluoronitrobenzenesulfonyl chlorides, as reported by Sergey Zhersh et al. (2010), showcases the preparation of previously unknown compounds from difluoronitrobenzenes. This work provides an example of the synthetic utility of related sulfonyl chlorides in organic chemistry, emphasizing their role in regioselective reactions and further functionalization (Sergey Zhersh et al., 2010).
Development of Efficient Synthetic Routes
Research by Su Wei-ke (2008) on the synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride illustrates the development of efficient synthetic routes with high yield and low cost. This work underscores the importance of optimizing synthetic methods to enhance the availability of complex molecules for further applications (Su Wei-ke, 2008).
Atom Transfer Radical Polymerization
A study by P. Gurr et al. (2005) explores the use of p-toluenesulfonyl chloride in atom transfer radical polymerization (ATRP), highlighting its low efficiency as an initiator but also pointing to the potential of similar sulfonyl chlorides in polymer chemistry. This research indicates the broader implications of sulfonyl chlorides in initiating polymerization reactions, contributing to the development of new polymeric materials (P. Gurr et al., 2005).
Fluoroalkylsulfonyl Chlorides in Organic Synthesis
Xiaojun Tang and W. R. Dolbier (2015) report on the use of fluoroalkylsulfonyl chlorides, including compounds related to 2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride, in atom transfer radical addition (ATRA) reactions. This study demonstrates their role in adding fluoroalkyl groups to unsaturated carbonyl compounds, illustrating the versatility of sulfonyl chlorides in facilitating diverse organic transformations (Xiaojun Tang & W. R. Dolbier, 2015).
properties
IUPAC Name |
2-chloro-6-fluoro-3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c1-4-2-3-5(10)7(6(4)8)13(9,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQQDLIWZMXCES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1457529.png)
![1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B1457532.png)









